1-(prop-2-yn-1-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(prop-2-yn-1-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a prop-2-yn-1-yl group and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(prop-2-yn-1-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Prop-2-yn-1-yl Group: This step often involves the alkylation of the piperidine nitrogen with a propargyl halide under basic conditions.
Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.
Amide Bond Formation: The final step involves coupling the thiazole derivative with the piperidine intermediate using standard amide bond-forming reactions, such as using carbodiimide coupling agents.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1-(prop-2-yn-1-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Epoxides, ketones.
Reduction Products: Saturated piperidine derivatives.
Substitution Products: Various substituted thiazole derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology and Medicine:
Drug Development:
Biological Probes: Used in studying enzyme mechanisms and protein interactions.
Industry:
Agriculture: Potential use in developing agrochemicals.
Pharmaceuticals: As intermediates in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which 1-(prop-2-yn-1-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, while the thiazole ring can engage in π-π stacking interactions and hydrogen bonding.
Comparison with Similar Compounds
- 1-(prop-2-yn-1-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxylate
- 1-(prop-2-yn-1-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide derivatives
Uniqueness: this compound is unique due to its combination of a piperidine ring, a prop-2-yn-1-yl group, and a thiazole ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
1-prop-2-ynyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-6-15-7-3-10(4-8-15)11(16)14-12-13-5-9-17-12/h1,5,9-10H,3-4,6-8H2,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGMWIIJPBJHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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